molecular formula C10H14N2O4S B8352188 5-(N-isopropylsulfamoyl)-anthranilic acid

5-(N-isopropylsulfamoyl)-anthranilic acid

Cat. No. B8352188
M. Wt: 258.30 g/mol
InChI Key: RGRJJPLFPUJYLG-UHFFFAOYSA-N
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Patent
US04505913

Procedure details

5-(N-Isopropylsulfamoyl)-isatoic anhydride, which is to be used as the starting material, can be obtained, for example, in a manner analogous to that described in Example 1, using 2-chloro-5-chlorosulfonyl-benzoic acid as the starting material, the product being obtained via 2-chloro-5-(N-isopropylsulfamoyl)-benzoic acid with a melting point of 170°-173° and 5-(N-isopropylsulfamoyl)-anthranilic acid with a melting point of 230°-232°; the product melts at 235°-237°.
Name
5-(N-Isopropylsulfamoyl)-isatoic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][S:5]([C:8]1[CH:19]=[C:12]2[C:13]([O:15]C(=O)[NH:17][C:11]2=[CH:10][CH:9]=1)=[O:14])(=[O:7])=[O:6])([CH3:3])[CH3:2].[Cl:20]C1C=CC(S(Cl)(=O)=O)=CC=1C(O)=O>>[Cl:20][C:11]1[CH:10]=[CH:9][C:8]([S:5](=[O:7])(=[O:6])[NH:4][CH:1]([CH3:3])[CH3:2])=[CH:19][C:12]=1[C:13]([OH:15])=[O:14].[CH:1]([NH:4][S:5]([C:8]1[CH:19]=[C:12]([C:13]([OH:15])=[O:14])[C:11]([NH2:17])=[CH:10][CH:9]=1)(=[O:7])=[O:6])([CH3:3])[CH3:2]

Inputs

Step One
Name
5-(N-Isopropylsulfamoyl)-isatoic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NS(=O)(=O)C1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(NC(C)C)(=O)=O
Name
Type
product
Smiles
C(C)(C)NS(=O)(=O)C1=CC=C(C(C(=O)O)=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04505913

Procedure details

5-(N-Isopropylsulfamoyl)-isatoic anhydride, which is to be used as the starting material, can be obtained, for example, in a manner analogous to that described in Example 1, using 2-chloro-5-chlorosulfonyl-benzoic acid as the starting material, the product being obtained via 2-chloro-5-(N-isopropylsulfamoyl)-benzoic acid with a melting point of 170°-173° and 5-(N-isopropylsulfamoyl)-anthranilic acid with a melting point of 230°-232°; the product melts at 235°-237°.
Name
5-(N-Isopropylsulfamoyl)-isatoic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][S:5]([C:8]1[CH:19]=[C:12]2[C:13]([O:15]C(=O)[NH:17][C:11]2=[CH:10][CH:9]=1)=[O:14])(=[O:7])=[O:6])([CH3:3])[CH3:2].[Cl:20]C1C=CC(S(Cl)(=O)=O)=CC=1C(O)=O>>[Cl:20][C:11]1[CH:10]=[CH:9][C:8]([S:5](=[O:7])(=[O:6])[NH:4][CH:1]([CH3:3])[CH3:2])=[CH:19][C:12]=1[C:13]([OH:15])=[O:14].[CH:1]([NH:4][S:5]([C:8]1[CH:19]=[C:12]([C:13]([OH:15])=[O:14])[C:11]([NH2:17])=[CH:10][CH:9]=1)(=[O:7])=[O:6])([CH3:3])[CH3:2]

Inputs

Step One
Name
5-(N-Isopropylsulfamoyl)-isatoic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NS(=O)(=O)C1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(NC(C)C)(=O)=O
Name
Type
product
Smiles
C(C)(C)NS(=O)(=O)C1=CC=C(C(C(=O)O)=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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